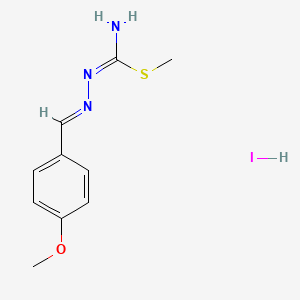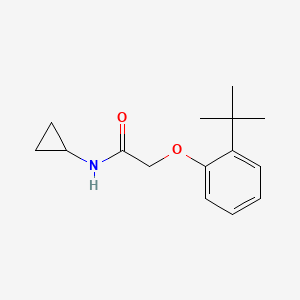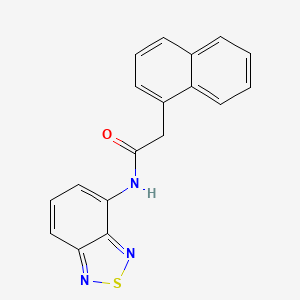
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime, also known as PTIO, is a chemical compound that is widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes excess NO from the system and prevents it from causing oxidative damage. The reaction between 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime and NO is highly specific and does not react with other reactive oxygen species.
Biochemical and Physiological Effects
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its specificity for NO. This allows researchers to selectively scavenge excess NO without affecting other reactive oxygen species. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is relatively stable and can be stored for long periods of time. However, one limitation of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is that it can be toxic at high concentrations. Researchers must carefully titrate the concentration of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. One area of interest is the development of new NO scavengers that are more effective and less toxic than 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. Additionally, researchers are exploring the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of various diseases, including hypertension, diabetes, and neurodegenerative diseases. Finally, researchers are investigating the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime as a tool for studying the role of NO in various physiological processes.
Conclusion
In conclusion, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is a widely used NO scavenger that has a variety of biochemical and physiological effects. Its specificity for NO makes it a valuable tool for studying the role of NO in various physiological processes. While there are some limitations to its use, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has proven to be a valuable tool for researchers in the field of oxidative stress and inflammation.
Synthesemethoden
The synthesis of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in ethanol or methanol at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive production of NO can lead to oxidative stress and tissue damage. 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is used to scavenge excess NO and prevent oxidative damage.
Eigenschaften
IUPAC Name |
(NE)-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-19-13/h1-10,18H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUCUMTJPZPEM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
